molecular formula C7H13NS2 B14645738 1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine CAS No. 52157-66-1

1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine

Cat. No.: B14645738
CAS No.: 52157-66-1
M. Wt: 175.3 g/mol
InChI Key: DUACJTWLEOKDRI-UHFFFAOYSA-N
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Description

1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine is an organic compound that features a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. Common catalysts used in this reaction include p-toluenesulfonic acid, silica gel, and yttrium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: KMnO4, OsO4, and peracids.

    Reducing agents: H2/Ni, H2/Rh, NaBH4, and LiAlH4.

    Nucleophiles: RLi, RMgX, and enolates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine involves its interaction with molecular targets through its sulfur atoms and electron-rich dithiane ring. The compound can form stable complexes with metal ions and participate in redox reactions, making it useful in various catalytic and inhibitory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various reagents

Properties

CAS No.

52157-66-1

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

1-(1,3-dithian-2-ylidene)-N,N-dimethylmethanamine

InChI

InChI=1S/C7H13NS2/c1-8(2)6-7-9-4-3-5-10-7/h6H,3-5H2,1-2H3

InChI Key

DUACJTWLEOKDRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1SCCCS1

Origin of Product

United States

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